(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride
Overview
Description
(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride is a chemical compound with the empirical formula C15H23ClN2O4 and a molecular weight of 330.81 g/mol . It is commonly used in research and pharmaceutical contexts. The compound’s structure consists of a hexanoic acid derivative with an amino group and a benzyloxycarbonyl (Boc) protecting group. The hydrochloride salt form enhances solubility and stability.
Synthesis Analysis
The synthesis of this compound involves several steps. Starting from a suitable precursor, the amino acid lysine, the Boc protecting group is introduced. Subsequent reactions lead to the formation of the hexanoate ester. Finally, the hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Molecular Structure Analysis
The molecular structure of (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride comprises a hexanoic acid backbone with an amino group attached to the sixth carbon. The benzyloxycarbonyl group shields the amino function. The hydrochloride counterion balances the positive charge on the amino group.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including amidation, esterification, and deprotection of the Boc group. It serves as a building block for peptide synthesis and drug development.
Physical And Chemical Properties Analysis
- Appearance : Solid
- Empirical Formula : C15H23ClN2O4
- Molecular Weight : 330.81 g/mol
- Melting Point : Not applicable (hydrochloride salt)
- Solubility : Soluble in water and common organic solvents
Scientific Research Applications
Synthesis of Non-proteinogenic Amino Acids and Derivatives : This compound is used in the synthesis of non-proteinogenic amino acids like (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives, which are important in peptide synthesis and modification (Adamczyk & Reddy, 2001).
Precursors in Drug Synthesis : It serves as a key intermediate in synthesizing precursors for drug molecules, such as methotrexate derivatives, which are vital in studying the inhibition of folate metabolism (Piper, Montgomery, Sirotnak, & Chello, 1982).
Coupling Agent in Protein and Enzyme Conjugation : The compound is instrumental in synthesizing heterobifunctional coupling agents critical for chemoselective conjugation of proteins and enzymes, a key process in biochemical research (Reddy et al., 2005).
Fragment Synthesis in Cytotoxic Compounds : It is used in synthesizing fragments of cytotoxic compounds like onchidin, which has applications in cancer research and therapy (Feng et al., 2013).
Synthesis of Phosphazene Derivatives : This chemical is utilized in the synthesis of phosphazene derivatives having amino acid esters, important in the study of thermosensitive properties for biomedical applications (Uslu et al., 2017).
Role in Synthesis of Schiff's Bases : It is a component in the synthesis of Schiff's bases derived from lysine, which are studied for their potential as corrosion inhibitors, blending chemistry with industrial applications (Gupta et al., 2016).
Detoxification of Carcinogenic Compounds : Research has indicated its potential in detoxifying carcinogenic compounds, demonstrating an important application in environmental chemistry and health safety (Zhu et al., 2010).
Safety And Hazards
- Hazard Classification : Acute Toxicity (Oral)
- Storage Class : Combustible Solids
- Fire Point : Not applicable
- Safety Precautions : Handle with care; avoid ingestion; use appropriate protective equipment.
Future Directions
Research on this compound could explore its biological activity, potential therapeutic applications, and optimization of synthesis routes. Investigating its interactions with cellular targets and pharmacokinetics would be valuable.
Please note that this analysis is based on available information, and further studies may provide additional insights. If you have any specific questions or need more details, feel free to ask! 😊
properties
IUPAC Name |
methyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(9-5-6-10-16)17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPJBBBQIKFKEB-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCN)NC(=O)OCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCCN)NC(=O)OCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475072 | |
Record name | Methyl N~2~-[(benzyloxy)carbonyl]-L-lysinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride | |
CAS RN |
26348-68-5 | |
Record name | Methyl N~2~-[(benzyloxy)carbonyl]-L-lysinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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